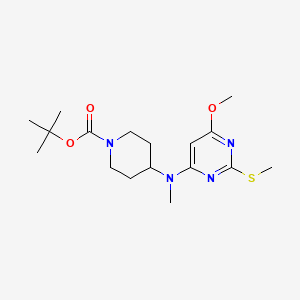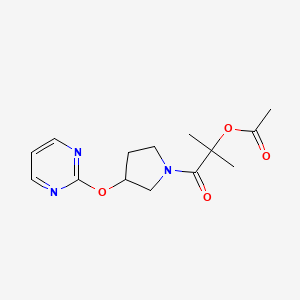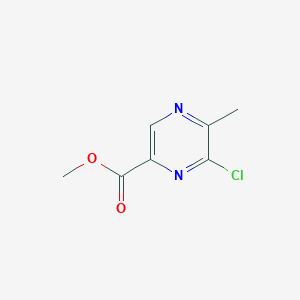
2-Methoxy-6-methylisonicotinaldehyde
概要
説明
2-Methoxy-6-methylisonicotinaldehyde (MMINA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It has a molecular formula of C8H9NO2 and a molecular weight of 151.165 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine core with a methoxy group and a methyl group attached . Further structural and electronic properties could be investigated using techniques such as X-ray diffraction (XRD) and computational methodologies .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds undergo reactions such as imine formation and reduction .Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H9NO2 and a molecular weight of 151.165 . More detailed physical and chemical properties are not available in the current literature.作用機序
The mechanism of action of 2-Methoxy-6-methylisonicotinaldehyde is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. It has also been found to have antioxidant properties and may have potential as a treatment for oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 2-Methoxy-6-methylisonicotinaldehyde in lab experiments include its ease of synthesis and its potential applications in medicinal chemistry. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of 2-Methoxy-6-methylisonicotinaldehyde. One direction is to further explore its potential applications in medicinal chemistry, including its potential as a treatment for cancer and Alzheimer's disease. Another direction is to investigate its mechanism of action and to identify new targets for its use. Additionally, further research is needed to fully understand its toxicity and to develop safer methods for its use in lab experiments.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry and its unique properties make it a valuable compound for further study. However, further research is needed to fully understand its mechanism of action and to identify new targets for its use.
科学的研究の応用
2-Methoxy-6-methylisonicotinaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory agent, and it has been found to have potential as a treatment for various diseases, including cancer and Alzheimer's disease. It has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals.
Safety and Hazards
特性
IUPAC Name |
2-methoxy-6-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-8(9-6)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTRPLQUBNMZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951795-43-0 | |
| Record name | 2-methoxy-6-methylpyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)
![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2783014.png)
![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)
![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)


